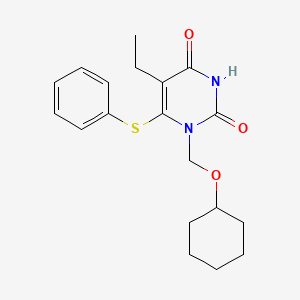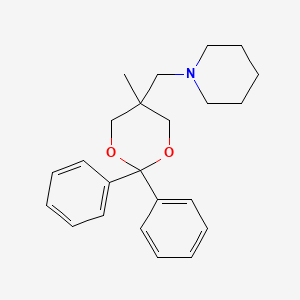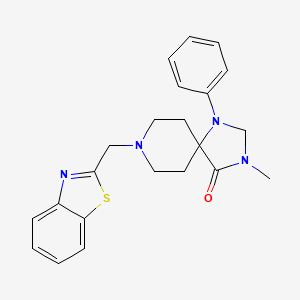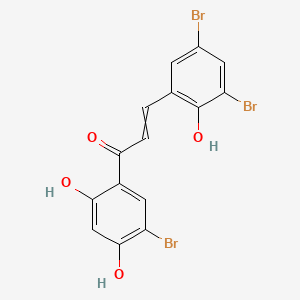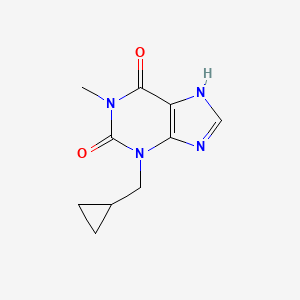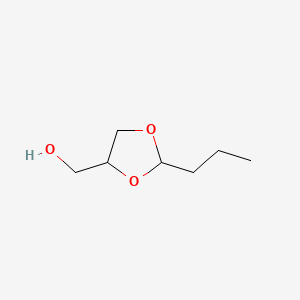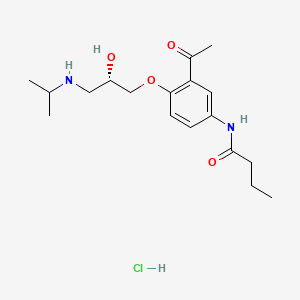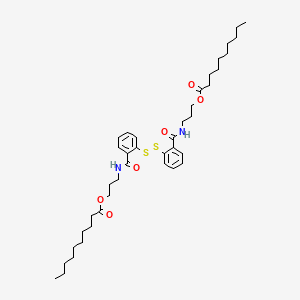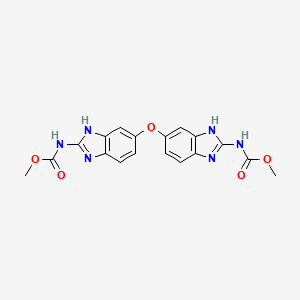
Carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester typically involves the reaction of benzimidazole derivatives with carbamic acid esters under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .
Applications De Recherche Scientifique
Carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester include other benzimidazole derivatives and carbamic acid esters. These compounds share structural similarities and may exhibit comparable chemical properties and biological activities .
Uniqueness
What sets this compound apart is its unique combination of benzimidazole and carbamic acid ester functionalities.
Propriétés
Numéro CAS |
96753-93-4 |
|---|---|
Formule moléculaire |
C18H16N6O5 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
methyl N-[6-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C18H16N6O5/c1-27-17(25)23-15-19-11-5-3-9(7-13(11)21-15)29-10-4-6-12-14(8-10)22-16(20-12)24-18(26)28-2/h3-8H,1-2H3,(H2,19,21,23,25)(H2,20,22,24,26) |
Clé InChI |
CTIKCTPWGUDEDX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OC3=CC4=C(C=C3)N=C(N4)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


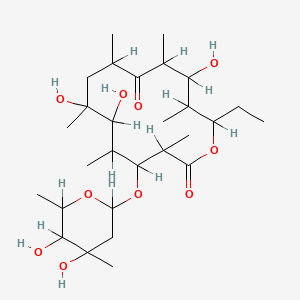
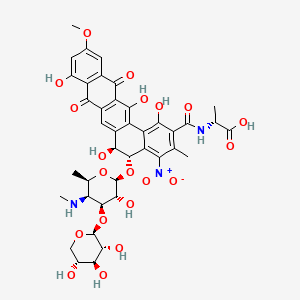
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)

